4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Overview
Description
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a useful research compound. Its molecular formula is C10H9NOS2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzothiazepine Derivatives in Drug Research
Pharmacological and Synthetic Profile
Benzothiazepine derivatives, including those similar in structure to "4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one", have been extensively studied for their diverse biological activities. These activities range from coronary vasodilatory effects to antidepressant and antihypertensive properties. The unique chemical structure of these compounds enables them to interact with various biological targets, making them significant for lead discovery in drug research. The synthesis and chemical transformations of these compounds have stimulated extensive research to develop new compounds with improved efficacy and safety profiles (Dighe et al., 2015).
Biological Activities of Benzothiazepine Derivatives
Synthesis and Pharmacological Profile
The derivatives of benzothiazepines exhibit a wide range of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and anticancer agents. This diversity in pharmacological profiles highlights the potential of benzothiazepine-based compounds in the development of new therapeutic agents. The structure-activity relationship of these compounds is crucial for designing new derivatives with targeted biological activities (Khasimbi et al., 2021).
Synthetic Approaches to Benzodiazepines
Innovative Synthetic Methods
The exploration of synthetic methodologies for benzodiazepines, including those structurally related to "this compound", has provided valuable insights into the development of new and efficient methods for synthesizing biologically active moieties. These synthetic strategies are crucial for the advancement of medicinal chemistry, enabling the creation of compounds with potential therapeutic benefits (Teli et al., 2023).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as the5-HT receptor , Histamine H1 receptor , Dopamine receptor , Muscarinic AChR , and Adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes.
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at its target receptors
Biochemical Pathways
Given its potential targets, it may influence pathways related toneurotransmission , neuronal signaling , and potentially others .
Properties
IUPAC Name |
4-prop-2-ynyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h1,3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWDWVVLWHOOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSC2=C(C1=O)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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